![molecular formula C22H15Br B2699578 2-[4-(4-Bromophenyl)phenyl]naphthalene CAS No. 861212-66-0](/img/structure/B2699578.png)

2-[4-(4-Bromophenyl)phenyl]naphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

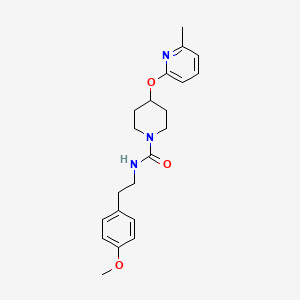

2-[4-(4-Bromophenyl)phenyl]naphthalene is a solid compound with a molecular weight of 283.17 . It is used in the preparation of α-Phosphonosulfonate compounds which inhibit the enzyme squalene and thereby inhibit cholesterol biosynthesis .

Synthesis Analysis

The synthesis of 2-[4-(4-Bromophenyl)phenyl]naphthalene involves the reaction of 1-Bromo-4-iodobenzene and 2-Naphthaleneboronic acid .Molecular Structure Analysis

The molecular formula of 2-[4-(4-Bromophenyl)phenyl]naphthalene is C16H11Br . Unfortunately, the specific 3D structure is not available in the search results.Chemical Reactions Analysis

2-[4-(4-Bromophenyl)phenyl]naphthalene is used in the preparation of α-Phosphonosulfonate compounds . These compounds inhibit the enzyme squalene, thereby inhibiting cholesterol biosynthesis .Physical And Chemical Properties Analysis

2-[4-(4-Bromophenyl)phenyl]naphthalene is a solid at room temperature . It has a molecular weight of 283.17 . The compound has a melting point range of 131-135°C . The boiling point is approximately 394.3±11.0°C .Applications De Recherche Scientifique

Thermotropic Dendrimers Synthesis

"2-[4-(4-Bromophenyl)phenyl]naphthalene" derivatives have been synthesized and characterized for their application in creating thermotropic dendrimers. These hyperbranched polymers exhibit potential for advanced materials with specific thermal properties. The phase-transfer-catalyzed polyetherification followed by in situ alkylation demonstrates the compound's versatility in polymer chemistry (Percec et al., 1994).

Pyrolysis Study for Environmental Science

Research on the pyrolysis of brominated hydrocarbons, including derivatives of "2-[4-(4-Bromophenyl)phenyl]naphthalene," has contributed to understanding the formation of hazardous combustion byproducts. This study is critical for assessing environmental impacts related to the disposal and accidental burning of materials containing brominated flame retardants (Evans & Dellinger, 2003).

Atmospheric Chemistry of PAHs

The atmospheric chemical removal processes of polycyclic aromatic hydrocarbons (PAHs), including naphthalene and biphenyl, have been investigated. Such studies shed light on the environmental behavior of "2-[4-(4-Bromophenyl)phenyl]naphthalene" related compounds and their potential atmospheric reactions (Atkinson et al., 1987).

Organic Synthesis and Catalysis

The compound has been utilized in organic synthesis, demonstrating its role in CuCN-mediated cascade cyclization processes. This application highlights its utility in constructing complex organic molecules, including substituted naphthalene amino esters, showcasing the compound's significance in synthetic chemistry (Reddy et al., 2013).

Advanced Materials and Luminescence

Derivatives of "2-[4-(4-Bromophenyl)phenyl]naphthalene" have been explored for their potential in creating advanced luminescent materials. The study on tetraphenylethene derivatives replaced with naphthalene rings offers insights into the design of new materials with aggregation-induced emission characteristics, paving the way for novel optoelectronic applications (Zhou et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

2-[4-(4-bromophenyl)phenyl]naphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Br/c23-22-13-11-18(12-14-22)17-5-7-19(8-6-17)21-10-9-16-3-1-2-4-20(16)15-21/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCQSYNZPAMUOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Bromophenyl)phenyl]naphthalene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2699495.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide](/img/structure/B2699499.png)

![(5Z)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2699500.png)

![4-[(2-Phenylpropyl)amino]phenol](/img/structure/B2699502.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide](/img/structure/B2699503.png)

![3-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2699506.png)

![1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2699507.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2699511.png)

![3-[(4-Ethylpiperazin-1-yl)carbonyl]-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2699512.png)

![4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2699518.png)